molecular formula C21H30BrN3O5 B1523826 (3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate CAS No. 1420780-27-3

(3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B1523826
CAS No.: 1420780-27-3
M. Wt: 484.4 g/mol
InChI Key: URSKKZITIWWZMK-UONOGXRCSA-N
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Description

(3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C21H30BrN3O5 and its molecular weight is 484.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is critical for evaluating its therapeutic applications.

Chemical Structure and Properties

This compound is classified as a pyrrolidine derivative with a complex structure featuring a tert-butyl group, a bromo-substituted pyridine, and two carboxylate functionalities. Its molecular formula is C14H22BrN3O4C_{14}H_{22}BrN_{3}O_{4} with a molecular weight of approximately 388.27 g/mol.

Research indicates that this compound may interact with various biological pathways:

  • Transcriptional Regulation : It has been shown to influence the activity of transcription factors involved in immune responses, such as NF-kappa-B and AP-1, suggesting a role in modulating inflammatory processes .
  • Cell Cycle Regulation : The compound appears to repress CDKN1A (p21), which is crucial for cell cycle regulation, potentially leading to altered cell proliferation dynamics .
  • Lipid Metabolism : Studies indicate that it may affect lipid accumulation by interacting with hepatocellular proteins .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have been tested against breast cancer and leukemia cells, showing significant inhibition of cell proliferation .

Immunomodulatory Effects

The compound's ability to bind dendritic cells (DCs) and down-regulate T-lymphocyte proliferation suggests potential immunomodulatory properties. This could be beneficial in conditions where immune modulation is necessary, such as autoimmune diseases or cancer therapy .

Study 1: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.
  • Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis in treated cells.

Study 2: Immunomodulation in Animal Models

In an animal model of autoimmune disease, administration of this compound resulted in:

  • Reduction in Inflammatory Markers : Significant decreases in TNF-alpha and IL-6 levels were observed.
  • Improved Clinical Scores : Animals treated with the compound showed improved clinical scores compared to controls.

Data Summary Table

Biological ActivityObserved EffectReference
CytotoxicityIC50: 10-30 µM
ImmunomodulationReduced TNF-alpha and IL-6
Cell Cycle RegulationRepressed CDKN1A

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30BrN3O5/c1-20(2,3)18(27)24-15-8-12(9-23-16(15)22)13-10-25(11-14(13)17(26)29-7)19(28)30-21(4,5)6/h8-9,13-14H,10-11H2,1-7H3,(H,24,27)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSKKZITIWWZMK-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C2CN(CC2C(=O)OC)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)OC)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100887
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420780-27-3
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420780-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
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(3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
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(3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
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(3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
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(3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
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(3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate

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